molecular formula C2H2N4 B3054023 2-Azidoacetonitrile CAS No. 57707-64-9

2-Azidoacetonitrile

Cat. No.: B3054023
CAS No.: 57707-64-9
M. Wt: 82.06 g/mol
InChI Key: SOUAUNWBTJIQRT-UHFFFAOYSA-N
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Description

The compound is known for its instability and sensitivity to impact and heat, making it an interesting subject for research in organic chemistry .

Scientific Research Applications

2-Azidoacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and nanomaterials.

Safety and Hazards

2-Azidoacetonitrile is an unstable explosive sensitive to impact and heat . When heated to decomposition, it emits toxic fumes .

Future Directions

The synthetic ease of generating 2-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2-azido nucleosides .

Biochemical Analysis

Biochemical Properties

This process involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition

Molecular Mechanism

The molecular mechanism of 2-Azidoacetonitrile involves a Cs2CO3-catalyzed azide–acetonitrile [3 + 2]-cycloaddition . This reaction results in the formation of 5-amino-1,2,3-triazoles

Temporal Effects in Laboratory Settings

Given its instability and sensitivity to heat , it’s likely that the compound’s effects could change over time due to degradation

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models. Given its reactivity and potential toxicity , it’s crucial to conduct such studies under controlled conditions to ensure the safety of the animals involved.

Metabolic Pathways

The compound can participate in reactions that result in the formation of 5-amino-1,2,3-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azidoacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of acetonitrile with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction typically requires heating to facilitate the formation of the azide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in managing the exothermic nature of the reaction and the sensitivity of the compound to heat and impact .

Chemical Reactions Analysis

Types of Reactions

2-Azidoacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Alkynes in the presence of copper(I) catalysts for the Huisgen cycloaddition.

Major Products Formed

    Primary Amines: Formed through reduction reactions.

    Triazoles: Formed through cycloaddition reactions.

Comparison with Similar Compounds

Similar Compounds

    Aminoacetonitrile: An organic compound with the formula H2N-CH2-CN, known for its instability at room temperature.

    2,2’-Azobis(2-methylbutyronitrile): Used as an initiator in radical polymerizations.

    1,1’-Azobis(cyclohexanecarbonitrile): Another azo compound used in radical reactions.

Uniqueness

2-Azidoacetonitrile is unique due to its azide group, which imparts high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of reactions, including nucleophilic substitution, reduction, and cycloaddition, makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-azidoacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4/c3-1-2-5-6-4/h2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUAUNWBTJIQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394262
Record name 2-azidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57707-64-9
Record name NSC176004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-azidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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